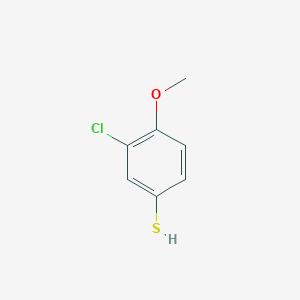

Benzenethiol, 3-chloro-4-methoxy-

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxybenzenethiol can be achieved through several methods. One common approach involves the chlorination of 4-methoxybenzenethiol. This process typically uses phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a solvent like oxolane (tetrahydrofuran, THF). The reaction is carried out at a temperature range of 35-45°C .

Another method involves the use of 3-chloro-4-methoxybenzyl alcohol as the starting material. This compound is chlorinated using phosphorus oxychloride to produce 3-chloro-4-methoxybenzyl chloride, which can then be converted to 3-chloro-4-methoxybenzenethiol .

Industrial Production Methods

Industrial production of 3-chloro-4-methoxybenzenethiol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

化学反应分析

Types of Reactions

3-chloro-4-methoxybenzenethiol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Oxidation: The thiol group (-SH) in 3-chloro-4-methoxybenzenethiol can be oxidized to form disulfides or sulfonic acids.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Disulfides or sulfonic acids.

Reduction: Hydrocarbons or reduced thiol derivatives.

科学研究应用

3-chloro-4-methoxybenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 3-chloro-4-methoxybenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and methoxy substituents can also influence the compound’s reactivity and binding affinity to various targets .

相似化合物的比较

Similar Compounds

Benzenethiol: The parent compound without any substituents.

4-methoxybenzenethiol: A derivative with only a methoxy group at the fourth position.

3-chlorobenzenethiol: A derivative with only a chlorine atom at the third position.

Uniqueness

3-chloro-4-methoxybenzenethiol is unique due to the presence of both chlorine and methoxy substituents. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets. The dual substituents also make it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .

生物活性

Overview

Benzenethiol, 3-chloro-4-methoxy- (CAS Number: 89818-37-1) is a sulfur-containing organic compound with potential biological activities that have garnered research interest in recent years. This compound is being investigated for its antimicrobial, anticancer, and other therapeutic properties. The following sections provide a detailed examination of its biological activity based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₇ClOS

- Molecular Weight : 174.65 g/mol

- Structure : The compound features a benzene ring substituted with a thiol (-SH) group, a methoxy (-OCH₃) group, and a chlorine atom (Cl).

The biological activity of benzenethiol, 3-chloro-4-methoxy- is primarily attributed to its ability to undergo electrophilic aromatic substitution , which allows it to interact with various biological targets. The thiol group can participate in redox reactions, potentially influencing cellular pathways involved in oxidative stress and signaling.

Antimicrobial Properties

Research indicates that benzenethiol, 3-chloro-4-methoxy- exhibits significant antimicrobial activity against various pathogens. For instance:

- Antifungal Activity : The compound has been tested against opportunistic fungal pathogens such as Candida albicans and Aspergillus fumigatus. Studies show that it demonstrates potent antifungal effects, with specific derivatives exhibiting improved efficacy compared to others .

- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of cell membrane integrity and interference with metabolic processes in the pathogens.

Anticancer Properties

Benzenethiol derivatives have shown promise in cancer research:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that certain derivatives inhibit the proliferation of melanoma and prostate cancer cells, with activity measured in the low nanomolar range .

- Case Study : A study involving the synthesis of 4-substituted methoxybenzoyl-thiazole compounds demonstrated that modifications to the benzenethiol structure could enhance antiproliferative activity against cancer cell lines .

Table of Biological Activities

Safety and Toxicity

Initial toxicity assessments indicate that benzenethiol, 3-chloro-4-methoxy- does not exhibit significant cytotoxicity in Vero cells at concentrations up to 10 μg/mL. This suggests a favorable safety profile for further therapeutic exploration .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 3-chloro-4-methoxy-benzenethiol in laboratory settings?

3-Chloro-4-methoxy-benzenethiol requires stringent safety measures due to its acute toxicity and reactivity. Key protocols include:

- Storage : Store under nitrogen in airtight containers to prevent oxidation, as benzenethiol derivatives are prone to air-sensitive degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which can cause severe irritation .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks, as vapors irritate respiratory pathways .

- Decontamination : Immediate washing with soap and water after skin contact and emergency showers for spills .

Q. How can researchers optimize the synthesis of 3-chloro-4-methoxy-benzenethiol while minimizing byproducts?

Synthetic optimization involves:

- Catalytic methods : Use tert-butyl nitrite/O₂ systems for oxidative coupling to disulfides, ensuring high yields and purity .

- Purification : Column chromatography with non-polar solvents (e.g., hexane) to separate thiol intermediates from halogenated byproducts.

- Reaction monitoring : Employ GC-MS or HPLC to track reaction progress and identify side products like sulfoxides or disulfides .

Q. What analytical techniques are most effective for characterizing 3-chloro-4-methoxy-benzenethiol?

- NMR spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve methoxy (-OCH₃) and thiol (-SH) proton signals, though thiol protons may require low-temperature NMR to reduce exchange broadening .

- Raman/SERS : Surface-enhanced Raman spectroscopy (SERS) on gold nanoparticles enhances sensitivity for trace analysis, with distinct peaks at 450–500 cm⁻¹ (C-S stretching) and 1000–1100 cm⁻¹ (aromatic ring modes) .

- Mass spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ and fragmentation patterns .

Advanced Research Questions

Q. How do substituents (chloro, methoxy) influence the adsorption mechanism of 3-chloro-4-methoxy-benzenethiol on Au(111) surfaces?

Substituents alter adsorption energetics and orientation:

- Steric effects : The methoxy group increases steric hindrance, reducing tilt angles compared to unsubstituted benzenethiolate, as shown in DFT studies .

- Electronic effects : Electron-withdrawing chloro groups enhance sulfur’s affinity for gold, lowering physisorption energy (e.g., ~0.07 eV vs. 0.32 eV for alkanethiols) .

- Ordered SAM formation : Conflicting reports exist; some studies show disordered layers due to steric clashes, while others suggest ordered phases under solvent-free conditions. Solvent choice (e.g., ethanol vs. toluene) critically impacts self-assembly .

Q. What subcellular mechanisms explain the toxicity of 3-chloro-4-methoxy-benzenethiol in mammalian models?

- Oxidative stress : In vitro studies show reactive oxygen species (ROS) generation in erythrocytes, converting oxyhemoglobin to methemoglobin via cyclic redox reactions .

- Metabolic pathways : S-methylation by liver enzymes forms methylphenyl sulfide, which oxidizes to sulfoxides and sulfones. These metabolites disrupt glutathione homeostasis, exacerbating oxidative damage .

- Mitochondrial effects : High doses inhibit glycolysis and hexose monophosphate shunt activity, reducing NADPH levels and impairing antioxidant defenses .

Q. How can researchers reconcile contradictory data on the acute toxicity (LC₅₀) of benzenethiol derivatives?

Variability in LC₅₀ values (e.g., 140–1900 mg/m³ in rats) arises from:

- Exposure duration : Shorter exposures (1 hr) yield higher LC₅₀ due to incomplete absorption .

- Metabolic differences : Strain-specific expression of S-methyltransferases alters detoxification rates .

- Standardization : Adopt OECD guidelines for consistent protocols, including controlled humidity/temperature to stabilize vapor concentrations .

Q. What environmental degradation pathways are relevant for 3-chloro-4-methoxy-benzenethiol?

- Photodegradation : UV exposure cleaves C-S bonds, generating chlorophenols and methoxy radicals, as inferred from analogous thiol studies .

- Microbial breakdown : Aerobic soil bacteria (e.g., Pseudomonas spp.) degrade benzenethiols via oxidative desulfurization, though chloro substituents slow this process .

- Abiotic hydrolysis : Methoxy groups enhance solubility, facilitating hydrolysis in aquatic systems to 3-chloro-4-methoxy-benzenol .

Q. How can computational models resolve contradictions in adsorption energy data for benzenethiol derivatives on metal surfaces?

- DFT refinements : Include van der Waals corrections and solvent effects (e.g., implicit solvation models) to better match experimental adsorption energies .

- Machine learning : Train models on existing datasets (e.g., NIST adsorption energies) to predict substituent effects on binding affinities .

- In situ characterization : Pair calculations with in-operando STM or XPS to validate predicted adsorption geometries under realistic conditions .

Q. Methodological Guidance for Contradictory Findings

- SAM ordering disputes : Replicate experiments across solvents (polar vs. non-polar) and substrates (Au vs. Ag) to isolate steric/electronic contributions .

- Toxicity variability : Conduct interspecies comparisons (e.g., rat vs. rabbit dermal LD₅₀) and dose-response modeling to identify thresholds for oxidative stress .

属性

IUPAC Name |

3-chloro-4-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMCBTAXLFTDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531036 | |

| Record name | 3-Chloro-4-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89818-37-1 | |

| Record name | 3-Chloro-4-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methoxybenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。